![molecular formula C15H9F2NO B3038311 (3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one CAS No. 856435-92-2](/img/structure/B3038311.png)
(3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one
Overview
Description
(3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one is a synthetic compound that belongs to the class of indoles. It is a versatile compound that has a wide range of applications in the field of scientific research. This compound is used in various laboratory experiments and has been studied extensively in order to understand its biochemical and physiological effects.
Scientific Research Applications
- Application : Researchers investigated the pressure effects on an ORF called 2,5-difluorophenyl-α-nitronyl nitroxide (2,5-DFPNN) . Under hydrostatic pressure, they observed an enhancement of Tc, which reached 0.57 K at 1.5 GPa. This increase in Tc is attributed to a transformation of the magnetic dimension from one dimension (along the a-axis) to two dimensions (ac plane) under high pressure .
- Application : Novel tryptone-self-assembled and Zn(II)-coordinated nanoparticles (TZFNPs) were synthesized. These nanoparticles shifted the intrinsic fluorescence emission peak of tryptone from ultraviolet (270 nm) to visible wavelengths (470 nm). They are intrinsically fluorescent and suitable for bioimaging, potentially advancing diagnostics and clinical trials .
- Application : The compound 1-((E)-(4-fluorophenylimino)methyl)naphthalen-2-ol (E4FMN) shows NLO activity, especially when intermolecular N–H–F hydrogen bonding is present. Such materials are relevant for photonics and optoelectronics .
- Application : Researchers synthesized indole derivatives, including azepinoindole, which may have applications in drug development and medicinal chemistry .
- Application : By coordinating with fluorogenic reagents, compounds like 2,5-DFPNN can enhance fluorescence signals, making them valuable for bioimaging and diagnostics .
- Application : Researchers are exploring strategies to synthesize peptide self-assembled nanostructures with altered optical properties. Making these nanostructures visible or traceable could benefit clinical applications .
Organic Radical Ferromagnets
Fluorescent Nanoparticles for Bioimaging
Nonlinear Optical (NLO) Materials
Indole Derivatives in Drug Development
Fluorescence Imaging Probes
Functional Biomaterials
properties
IUPAC Name |
(3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2NO/c16-10-5-6-13(17)9(7-10)8-12-11-3-1-2-4-14(11)18-15(12)19/h1-8H,(H,18,19)/b12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPIIZABGFIOKG-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)F)F)C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=C(C=CC(=C3)F)F)/C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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